molecular formula C15H24N2O2 B7072500 N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide

Cat. No.: B7072500
M. Wt: 264.36 g/mol
InChI Key: LVEJNSOPHGGPFK-UHFFFAOYSA-N
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Description

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with a methoxy group and a methyl group, along with a trimethylpentanamide moiety

Properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-10(2)9-15(4,5)14(18)17-12-7-8-13(19-6)16-11(12)3/h7-8,10H,9H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEJNSOPHGGPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C(C)(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through a series of reactions involving methylation and methoxylation of pyridine.

    Amidation Reaction: The pyridine intermediate is then reacted with 2,2,4-trimethylpentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 6-hydroxy-2-methylpyridine derivatives.

    Reduction: Formation of N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide
  • (6-methoxy-2-methylpyridin-3-yl)methanamine
  • (6-methoxy-2-methylpyridin-3-yl)boronic acid

Uniqueness

N-(6-methoxy-2-methylpyridin-3-yl)-2,2,4-trimethylpentanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the trimethylpentanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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